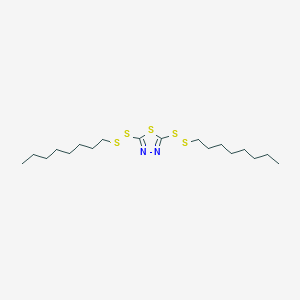

2,5-Bis(octyldithio)-1,3,4-thiadiazole

Descripción general

Descripción

2,5-Bis(octyldithio)-1,3,4-thiadiazole is a chemical compound with the molecular formula C18H34N2S5. It is known for its unique structure, which includes a thiadiazole ring substituted with octyldithio groups. This compound is used in various industrial applications, particularly as a corrosion inhibitor and in electrochemical applications due to its reactive properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole, 2,5-bis(octyldithio)- typically involves the reaction of 1,3,4-thiadiazole with octyldithio groups. One common method includes the reaction of 2,5-dimercapto-1,3,4-thiadiazole with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 1,3,4-thiadiazole, 2,5-bis(octyldithio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The final product is often purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Bis(octyldithio)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the disulfide bonds to thiols.

Substitution: The octyldithio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

BODTA is primarily recognized for its role as a corrosion inhibitor , particularly for nonferrous metals like aluminum and copper. Its mechanism involves the formation of a protective layer on metal surfaces, which prevents oxidation and subsequent corrosion.

Key Findings:

- Studies have shown that BODTA effectively reduces corrosion rates in aluminum when applied as a coating in rolling oils .

- It has been demonstrated to outperform other thiadiazole derivatives in preventing corrosion due to its unique structure and reactivity .

Electrochemical Applications

The compound is utilized in electrochemical applications , where it serves as an additive to enhance the performance of lubricants and protect metal surfaces during electrochemical processes.

Research Insights:

- BODTA has been tested in various concentrations within rolling oils, revealing significant improvements in the electrochemical stability of aluminum electrodes .

- The adsorption behavior of BODTA on metal surfaces has been extensively studied, showcasing its effectiveness in forming stable protective films .

Biological Investigations

Recent studies have begun to explore the biological activities of BODTA, particularly its antimicrobial properties.

Potential Applications:

- Research indicates that thiadiazole derivatives exhibit various biological activities, including antibacterial and antifungal effects. BODTA’s structure may contribute to these properties, warranting further investigation into its potential as a therapeutic agent .

Lubricants and Fuel Additives

BODTA is also investigated for its use as an antioxidant in lubricants and fuels. Its ability to form stable complexes can help mitigate oxidative degradation.

Application Details:

- As an additive, BODTA enhances the longevity and performance of lubricants by preventing oxidation and thermal degradation.

Uniqueness of BODTA

BODTA's specific substitution pattern enhances its reactivity and efficacy as a corrosion inhibitor compared to other thiadiazole derivatives. Its performance in protecting aluminum surfaces is particularly noteworthy.

Case Study 1: Corrosion Inhibition in Aluminum

In a controlled study examining the effectiveness of BODTA as a corrosion inhibitor for aluminum surfaces:

- Method: Aluminum samples were coated with varying concentrations of BODTA dissolved in rolling oil.

- Results: The samples treated with BODTA showed a significant reduction in corrosion rates compared to untreated controls. The protective layer formed by BODTA was analyzed using electrochemical impedance spectroscopy (EIS), confirming its effectiveness as a barrier against corrosive agents.

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of thiadiazoles included BODTA:

- Method: Various concentrations of BODTA were tested against common bacterial strains.

- Results: Preliminary results indicated that BODTA exhibited notable antibacterial activity, suggesting potential applications in medical fields or as preservatives.

Mecanismo De Acción

The mechanism of action of 1,3,4-thiadiazole, 2,5-bis(octyldithio)- involves its interaction with metal surfaces. The compound forms a protective layer on the metal surface, preventing corrosion. This is achieved through the formation of bonds between the metal atoms and the sulfur and nitrogen atoms in the thiadiazole ring .

Comparación Con Compuestos Similares

Similar Compounds

- 2,5-Bis(octyldisulfanyl)-1,3,4-thiadiazole

- 2,5-Bis(n-octyldithio)thiadiazole

- 2,5-Dimercapto-1,3,4-thiadiazole

Uniqueness

2,5-Bis(octyldithio)-1,3,4-thiadiazole is unique due to its specific substitution pattern with octyldithio groups, which enhances its corrosion-resistant properties and makes it suitable for electrochemical applications. Compared to other thiadiazole derivatives, it has shown better performance in preventing aluminum corrosion .

Actividad Biológica

2,5-Bis(octyldithio)-1,3,4-thiadiazole (C18H34N2S5) is a compound characterized by its unique thiadiazole ring structure and the presence of octyldithio groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

Structural Characteristics

- Molecular Formula : C18H34N2S5

- Molecular Weight : 438.8 g/mol

- CAS Number : 13539-13-4

Synthesis

The synthesis typically involves the reaction of 1,3,4-thiadiazole with octyldithio groups, often using potassium carbonate as a base in an organic solvent like dimethylformamide (DMF) under reflux conditions. This method allows for the formation of the desired compound with high yields and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting critical metabolic pathways.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 µg/mL | |

| Escherichia coli | 47.5 µg/mL | |

| Aspergillus niger | 40 µg/mL |

Anticancer Activity

The compound has been investigated for its potential anticancer properties, particularly against high-grade serous ovarian cancer and other malignancies. The proposed mechanism includes the inhibition of histone methyltransferases, which play a crucial role in cancer cell proliferation and survival.

Case Study: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were found to be comparable to those of established chemotherapeutic agents .

The biological activity of this compound is attributed to its ability to form complexes with metal ions and its interaction with cellular components. The thiadiazole ring facilitates binding to proteins and enzymes involved in critical cellular processes.

Industrial Uses

Beyond its biological activities, this compound is utilized in various industrial applications due to its reactivity and ability to inhibit corrosion on metal surfaces. It is particularly effective in protecting aluminum from oxidative damage .

Future Directions

Further research is warranted to explore the full spectrum of biological activities of this compound. Investigations into its potential as a scaffold for new drug development could yield novel therapeutic agents with enhanced efficacy and reduced toxicity.

Propiedades

IUPAC Name |

2,5-bis(octyldisulfanyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2S5/c1-3-5-7-9-11-13-15-21-24-17-19-20-18(23-17)25-22-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOMEJJNWNWWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSSC1=NN=C(S1)SSCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074001 | |

| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13539-13-4 | |

| Record name | 2,5-Bis(octyldithio)-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13539-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis(octyldithio)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.